Odorranain-H-RA1 peptide precursor
Description
Odorranain-H-RA1 is an antimicrobial peptide precursor derived from the skin secretions of the amphibian Odorrana andersonii (Golden crossband frog). Its mature form exhibits broad-spectrum antimicrobial activity by disrupting microbial membranes, a common mechanism among amphibian-derived bioactive peptides . Its amphipathic structure, enriched with hydrophobic residues (e.g., Leu, Phe), facilitates interactions with lipid bilayers, leading to membrane permeabilization and microbial cell death .
Odorranain-H-RA1 is synthesized via solid-phase peptide synthesis (SPPS), achieving >95% purity, with 98% and 99% purity available upon request. Post-synthesis, trifluoroacetic acid (TFA) removal is recommended for cellular assays to avoid interference with biological systems .
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
TMKKPLLLLFFFGTINLSFCQ |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Antimicrobial Peptides
Structural and Functional Features
Table 1: Structural and Functional Comparison of Odorranain-H-RA1 with Similar Peptides
Key Differences and Research Findings
Sequence Diversity and Membrane Interaction
- Odorranain-H-RA1’s extended hydrophobic core (e.g., PLSLLFFL) enables deeper insertion into lipid bilayers compared to shorter peptides like RL-RL10 .
- RL-RL10 and Esculentin-2a-02 lack sequence similarity in their mature forms despite shared precursor motifs, suggesting divergent evolutionary optimization for specific pathogens .
Mechanistic Variations
- Rana Box Motif Peptides : Depend on disulfide bridges for structural stability, limiting flexibility but enhancing resistance to proteolytic degradation. In contrast, Odorranain-H-RA1’s activity relies on amphipathicity rather than covalent bonds .
- Glycine-Rich Peptides : Exhibit flexibility for targeting fungal membranes but show reduced efficacy against bacteria compared to Odorranain-H-RA1 .
Synthesis and Practical Considerations Odorranain-H-RA1 requires stringent TFA removal for cellular assays due to its interference with glycine receptors and cell viability . This step is less critical for disulfide-stabilized peptides like Rana Box derivatives.
Research Implications and Limitations
- Advantages of Odorranain-H-RA1 : Its broad-spectrum activity and robust membrane disruption mechanism make it a promising candidate for combating antibiotic-resistant pathogens.
- Challenges: Sequence discrepancies between studies (e.g., 20 vs. 21 amino acids) highlight the need for standardized isolation and characterization protocols .
- coli and P. aeruginosa .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
